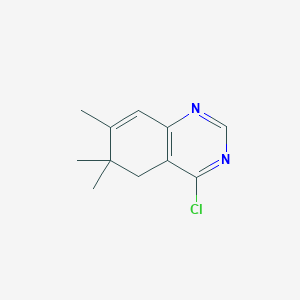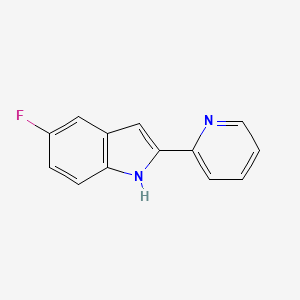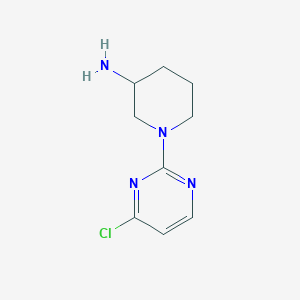
7-Fluoro-2-methyl-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-methyl-8-nitroquinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-8-nitroquinoline typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions, often using fluorinating agents like potassium fluoride.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, fluorination, and methylation processes, optimized for yield and purity. These processes are typically carried out in controlled environments to ensure safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7-Fluoro-2-methyl-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-methyl-8-nitroquinoline involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to interact with these targets, often leading to increased biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Fluoroquinoline: Lacks the nitro and methyl groups, leading to different biological activities.
2-Methyl-8-nitroquinoline: Lacks the fluorine atom, which may result in reduced biological activity.
8-Nitroquinoline: Lacks both the fluorine and methyl groups, leading to different chemical and biological properties.
Uniqueness: 7-Fluoro-2-methyl-8-nitroquinoline is unique due to the presence of all three functional groups (fluorine, methyl, and nitro), which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H7FN2O2 |
|---|---|
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
7-fluoro-2-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
InChI-Schlüssel |
SBJULPHNMKTOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)

![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)


![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)

![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)





